molecular formula C15H20O4 B15161310 Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate CAS No. 143260-87-1

Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate

Cat. No.: B15161310
CAS No.: 143260-87-1
M. Wt: 264.32 g/mol
InChI Key: WQKZDJNPCRAQLH-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate is an organic compound belonging to the ester family Esters are known for their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate typically involves esterification reactions. One common method is the reaction between 2-(2-ethoxy-2-oxoethyl)benzoic acid and ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: Reduction of the ester can yield alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-(2-ethoxy-2-oxoethyl)benzoic acid.

    Reduction: 2-(2-ethoxy-2-hydroxyethyl)phenylpropanol.

    Substitution: Various substituted phenyl derivatives, depending on the electrophile used.

Scientific Research Applications

Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The ester group can be hydrolyzed by esterases, releasing the active phenylpropanoate moiety, which can then interact with specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate: Similar structure but contains a sulfur atom.

    Ethyl 3-[(2-ethoxy-2-oxoethyl)amino]propanoate: Contains an amino group instead of a phenyl group.

Uniqueness

Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate is unique due to the presence of both the phenyl group and the ester functionality

Properties

CAS No.

143260-87-1

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate

InChI

InChI=1S/C15H20O4/c1-3-18-14(16)10-9-12-7-5-6-8-13(12)11-15(17)19-4-2/h5-8H,3-4,9-11H2,1-2H3

InChI Key

WQKZDJNPCRAQLH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC=CC=C1CC(=O)OCC

Origin of Product

United States

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